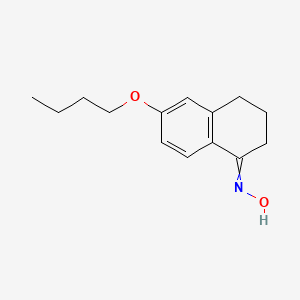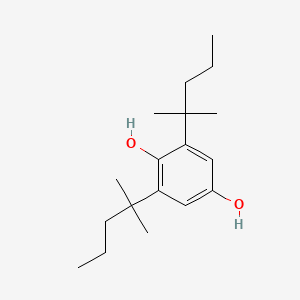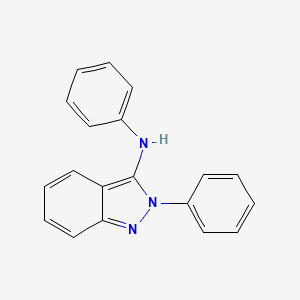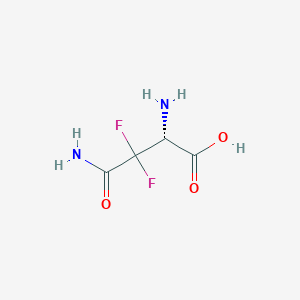
3,3-Difluoro-L-asparagine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-L-asparagine typically involves the fluorination of L-asparagine. One common method is the use of diethylaminosulfur trifluoride (DAST) or similar fluorinating agents, which can selectively replace hydroxyl groups with fluorine atoms . The reaction conditions usually involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced bioreactors and optimized reaction conditions. The use of recombinant strains and genetic engineering techniques can enhance the yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-Difluoro-L-asparagine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different fluorinated amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as sodium azide and organolithium compounds are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro-oxo derivatives, while substitution can produce a variety of functionalized amino acids .
Wissenschaftliche Forschungsanwendungen
3,3-Difluoro-L-asparagine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its role in protein synthesis and metabolic pathways.
Medicine: Due to its unique properties, it is investigated for potential therapeutic applications, including cancer treatment and enzyme inhibition.
Wirkmechanismus
The mechanism of action of 3,3-Difluoro-L-asparagine involves its interaction with specific enzymes and metabolic pathways. The fluorine atoms can influence the compound’s binding affinity and reactivity, leading to altered biological activity. For example, it can inhibit certain enzymes involved in amino acid metabolism, thereby affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
- 3,3-Difluoro-D-asparagine
- 3,3-Difluoro-L-glutamine
- 3,3-Difluoro-L-aspartic acid
Comparison: Compared to these similar compounds, 3,3-Difluoro-L-asparagine exhibits unique properties due to the specific positioning of the fluorine atoms. This positioning can result in different reactivity and biological activity, making it a valuable compound for targeted applications in research and industry .
Eigenschaften
CAS-Nummer |
64336-67-0 |
|---|---|
Molekularformel |
C4H6F2N2O3 |
Molekulargewicht |
168.10 g/mol |
IUPAC-Name |
(2R)-2,4-diamino-3,3-difluoro-4-oxobutanoic acid |
InChI |
InChI=1S/C4H6F2N2O3/c5-4(6,3(8)11)1(7)2(9)10/h1H,7H2,(H2,8,11)(H,9,10)/t1-/m1/s1 |
InChI-Schlüssel |
XRUMRFOXEURSQI-PVQJCKRUSA-N |
Isomerische SMILES |
[C@@H](C(=O)O)(C(C(=O)N)(F)F)N |
Kanonische SMILES |
C(C(=O)O)(C(C(=O)N)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


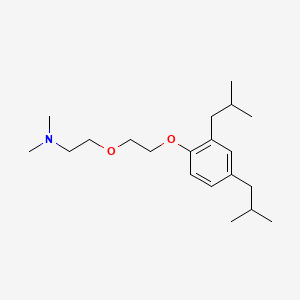
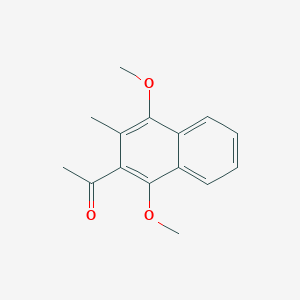

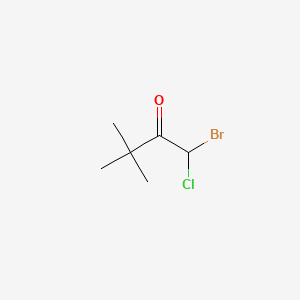
![N-{6-[(2-Methylacryloyl)amino]hexanoyl}-L-leucine](/img/structure/B14483044.png)
![1,4,6,10,12,15,16,19-Octaoxatrispiro[4.2.2.4.2.2]nonadecane](/img/structure/B14483053.png)
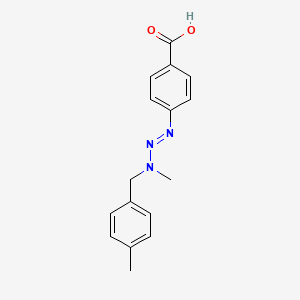
![Phenol, 2,2'-[(2-phenyl-1,3-imidazolidinediyl)bis(methylene)]bis-](/img/structure/B14483060.png)
![3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide](/img/structure/B14483063.png)
